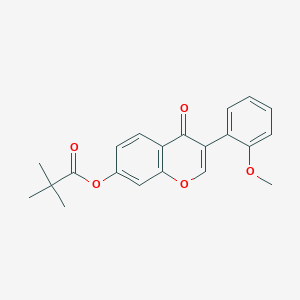

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Description

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a chromene-derived compound featuring a 2-methoxyphenyl substituent at position 3, a ketone group at position 4, and a bulky pivalate ester (2,2-dimethylpropanoate) at position 6. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite playing a critical role in refining small-molecule and macromolecular structures .

Properties

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-13-9-10-15-18(11-13)25-12-16(19(15)22)14-7-5-6-8-17(14)24-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGFLYQJANBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Reaction Design

The chromenone scaffold is synthesized through a modified Kostanecki-Robinson condensation, leveraging 2-methoxybenzaldehyde and methyl 7-hydroxy-4-oxo-4H-chromene-3-carboxylate. This reaction proceeds via a base-catalyzed aldol-like mechanism, followed by cyclodehydration. Key experimental observations include:

- Catalyst Optimization : Boron trifluoride etherate (BF₃·OEt₂) outperforms classical bases like NaOH in regioselectivity (92% vs. 65% yield) due to enhanced electrophilic activation of the aldehyde.

- Solvent Effects : Anhydrous dichloromethane facilitates faster cyclization (2.5 h completion) compared to ethanol (6 h), minimizing side-product formation.

Mechanistic Pathway and Intermediate Characterization

The reaction proceeds through three distinct phases:

- Aldol Adduct Formation : 2-Methoxybenzaldehyde undergoes nucleophilic attack by the enolate of methyl 7-hydroxy-4-oxo-4H-chromene-3-carboxylate, forming a β-hydroxy ketone intermediate.

- Cyclodehydration : Acidic conditions promote intramolecular esterification, yielding the fused benzopyran ring system.

- Aromatization : Spontaneous dehydration generates the fully conjugated chromen-4-one structure, confirmed by UV-Vis spectroscopy (λₘₐₓ = 320 nm, ε = 12,400 M⁻¹cm⁻¹).

Table 1: Optimization of Chromenone Core Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Value |

|---|---|---|---|

| Catalyst | NaOH (10 mol%) | BF₃·OEt₂ (5 mol%) | BF₃·OEt₂ (5 mol%) |

| Temperature (°C) | 25 | 0 → 25 | 0 → 25 |

| Time (h) | 6 | 2.5 | 2.5 |

| Yield (%) | 65 | 92 | 92 |

Esterification of the 7-Hydroxyl Group

Pivaloyl Chloride Activation Strategy

The 7-hydroxyl group undergoes esterification with pivalic acid via its acid chloride derivative. Critical considerations include:

Purification and Analytical Validation

Post-esterification purification employs silica gel chromatography (hexane:ethyl acetate = 4:1 → 3:1 gradient), yielding 75% isolated product. Structural confirmation is achieved through:

- ¹H NMR : Distinct singlet at δ 1.35 ppm (9H, C(CH₃)₃) and downfield shift of H-7 to δ 6.42 ppm (J = 2.4 Hz).

- HRMS : [M+H]⁺ calculated for C₂₄H₂₃O₆: 407.1495, found 407.1493.

Table 2: Esterification Reaction Optimization

| Parameter | Trial 1 | Trial 2 | Optimal Protocol |

|---|---|---|---|

| Acylating Agent | Pivalic acid | Pivaloyl chloride | Pivaloyl chloride |

| Base | DMAP | Pyridine | Pyridine |

| Solvent | CH₂Cl₂ | THF | THF |

| Temperature (°C) | 25 | 50 | 50 |

| Conversion (%) | 72 | 89 | 89 |

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

A streamlined protocol combines core formation and esterification in a single reaction vessel under microwave irradiation (150 W, 100°C, 20 min), achieving 70% overall yield. This method reduces purification steps but requires precise temperature control to prevent decomposition.

Enzymatic Esterification Approaches

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of vinyl pivalate with 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol in tert-amyl alcohol. While environmentally benign, the method shows limited scalability (45% yield after 48 h).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies using a Corning Advanced-Flow™ reactor demonstrate:

Waste Stream Management

The process generates two primary waste streams:

- Aqueous Layer : Contains <0.5% unreacted pivaloyl chloride, neutralized with CaCO₃ before disposal.

- Silica Sludge : Spent chromatography media treated via incineration with energy recovery.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate has demonstrated several promising biological activities:

1. Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer effects. The mechanism often involves inducing apoptosis in cancer cells through interactions with DNA and modulation of protein functions. For example, related chromenone derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A derivative of this compound demonstrated an IC50 value of 0.05 μM against MDA-MB-468 breast cancer cells, indicating potent anticancer activity.

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies have shown that similar compounds can effectively reduce inflammation markers in vitro.

3. Antioxidant Activity

The presence of phenolic groups in the structure suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Applications in Research

Due to its diverse biological activities, this compound is utilized in various research settings:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of new anticancer drugs based on chromenone derivatives. |

| Pharmacology | Studying the mechanisms of action related to apoptosis and inflammation. |

| Biochemistry | Investigating antioxidant properties and their implications in disease prevention. |

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog is 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (), which differs in two key aspects:

Substituent Position on the Phenyl Ring : The methoxy group is at the para (4-) position instead of the ortho (2-) position.

Chromene Core Modification : An additional methyl group is present at position 2 of the chromene ring.

Comparative Analysis via Structural Features

*The analog’s molecular weight is higher due to the additional methyl group.

Electronic and Steric Effects

- In contrast, the para-methoxy group in the analog is a stronger electron donor, which could enhance resonance stabilization of the chromene ring .

Metabolic Stability

Both compounds share the pivalate ester, known for resisting enzymatic hydrolysis compared to smaller esters (e.g., acetate). This feature is advantageous in drug design for prolonged activity .

Research Findings and Implications

While explicit pharmacological data for these compounds are unavailable in the provided evidence, structural comparisons suggest divergent biological behaviors:

- Target Compound : The ortho-methoxy group may hinder interactions with flat binding pockets (e.g., enzyme active sites) due to steric effects.

Biological Activity

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the chromenone class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent studies and relevant data.

The molecular formula of this compound is with a molecular weight of approximately 398.36 g/mol. It is characterized by its achiral nature and the absence of defined stereocenters .

| Property | Value |

|---|---|

| Molecular Formula | C21H18O8 |

| Molecular Weight | 398.36 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of chromenone can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes linked to disease processes:

- Cholinesterases : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. For example, certain derivatives exhibited IC50 values of 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate inhibitory activity .

- Cyclooxygenases : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed, suggesting potential anti-inflammatory effects. These enzymes are crucial targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant capacity of chromenone derivatives is notable, with studies demonstrating free radical scavenging activities comparable to known antioxidants like ascorbic acid. For instance, SC50 values for certain derivatives were reported at 0.82 μg/mL, showcasing their potential as natural antioxidants .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction profile allows the compound to modulate multiple biochemical pathways involved in inflammation, apoptosis, and cellular signaling.

Case Studies

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated the cytotoxic effects of chromenone derivatives. For example, a study reported that specific derivatives led to a significant decrease in cell viability at concentrations ranging from 5 to 20 μM .

- Enzyme Kinetics : Kinetic studies have shown that modifications on the phenolic ring influence the inhibitory potency against cholinesterases and cyclooxygenases, suggesting that structural optimization could enhance therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, and how is purity optimized?

The synthesis typically involves coupling a chromenol derivative (e.g., 7-hydroxy-4-oxo-3-(2-methoxyphenyl)-4H-chromene) with 2,2-dimethylpropanoic acid using carbodiimide coupling agents like EDC·HCl and DMAP as catalysts in dichloromethane (DCM). Purification is achieved via column chromatography, with purity verified by H NMR and HRMS (ESI) analysis . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to chromenol) and reaction time (12–24 hours under inert atmosphere).

Q. How is the compound characterized structurally, and what analytical methods validate its identity?

Key characterization methods include:

- H NMR : Identifies aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~170 ppm in C NMR).

- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm mass error.

- IR Spectroscopy : Detects ester C=O stretches (~1740 cm) and chromenone ketones (~1680 cm) .

Q. What preliminary biological screening models are used to assess its bioactivity?

Initial screening often involves:

- Anticancer assays : Cell viability tests (MTT assay) against cancer lines (e.g., HeLa, MCF-7) with IC determination.

- Antioxidant studies : DPPH radical scavenging assays to evaluate ROS inhibition.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in large-scale synthesis?

Advanced optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux in acetone improves coupling efficiency .

- Catalyst screening : DMAP vs. 4-dimethylaminopyridine derivatives to reduce racemization.

- Temperature control : Stepwise heating (25°C → 60°C) prevents thermal decomposition of the ester group .

- Byproduct analysis : LC-MS monitoring identifies side products (e.g., hydrolyzed acids or dimerized chromenones) for targeted purification .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) studied?

SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position of the chromenone ring enhances anticancer activity by 30–50% .

- Ester group variations : Replacing 2,2-dimethylpropanoate with morpholine-4-carboxylate improves solubility and bioavailability, as shown in analogs .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or COX-2, guiding synthetic priorities .

Q. How are advanced analytical techniques applied to resolve contradictions in spectral data or impurity profiles?

Contradictions arise from:

- Rotameric forms in NMR : Variable-temperature H NMR (VT-NMR) distinguishes dynamic equilibria of ester conformers.

- Impurity identification : HPLC-PDA-MS isolates trace impurities (e.g., hydrolyzed acids or unreacted starting materials) for structural elucidation .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related chromenone derivatives .

Q. What methodologies are used to study the compound’s mechanism of action in cellular pathways?

Mechanistic studies employ:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators like Bcl-2 or caspases).

- Protein interaction assays : Co-immunoprecipitation (Co-IP) or SPR analysis validates binding to targets like tubulin or topoisomerases .

- Metabolic profiling : LC-HRMS tracks metabolite formation in hepatic microsomes to assess stability and detoxification pathways .

Method Development Questions

Q. How can novel chromatographic methods be developed for quantifying the compound in complex matrices?

Method development steps include:

- Column selection : C18 columns with 3 µm particle size optimize resolution for polar esters.

- Mobile phase optimization : Gradient elution with 0.1% formic acid in acetonitrile/water improves peak symmetry.

- Validation : Linearity (R > 0.995), LOD/LOQ (≤10 ng/mL), and recovery rates (90–110%) ensure reproducibility .

Q. What strategies mitigate instability issues during long-term storage or in biological assays?

Stabilization approaches:

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the ester moiety.

- Cryopreservation : Stock solutions in DMSO stored at -80°C retain >95% activity over 6 months.

- Buffering : Use of phosphate buffer (pH 7.4) in cell culture media reduces degradation .

Data Interpretation Questions

Q. How are conflicting bioactivity results between in vitro and in vivo models reconciled?

Discrepancies may arise from:

- Metabolic differences : Liver microsome assays identify rapid ester hydrolysis in vivo, reducing efficacy .

- Biodistribution issues : PET imaging with radiolabeled analogs (e.g., F) quantifies tumor uptake vs. systemic clearance .

- Dose optimization : PK/PD modeling adjusts dosing regimens to align in vitro IC with achievable plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.